3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one
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Overview
Description
3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a unique combination of fluorenyl, thiazolyl, and chromenone moieties
Preparation Methods
The synthesis of 3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one typically involves multi-step reactions. One common method involves the Hantzsch reaction, where 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide reacts with α-halocarbonyl compounds in solvents like tetrahydrofuran (THF) or 1,4-dioxane . The reaction conditions can vary, with or without the use of a base catalyst, which can influence the reaction time and yield . Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one include:
2,7-dichloro-9H-fluorene-based thiazolidinone: Known for its antimicrobial and anticancer properties.
Fluorenyl-hydrazonothiazole derivatives: These compounds also exhibit antimicrobial activity and are synthesized using similar methods.
Fmoc amino acid azides: Used in peptide synthesis, these compounds share the fluorenyl moiety but differ in their specific applications.
Properties
Molecular Formula |
C25H15NO3S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxychromen-2-one |
InChI |
InChI=1S/C25H15NO3S/c27-18-7-5-16-11-21(25(28)29-23(16)12-18)24-26-22(13-30-24)15-6-8-20-17(10-15)9-14-3-1-2-4-19(14)20/h1-8,10-13,27H,9H2 |
InChI Key |
KQMZSIIFGSINMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)C5=CC6=C(C=C(C=C6)O)OC5=O |
Origin of Product |
United States |
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